

In-Depth Technical Guide: Mass Shift and Isotopic Purity of Famotidine-13C,d3

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Compound of Interest

Compound Name: Famotidine-13C,d3

Cat. No.: B8135543

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass shift and isotopic purity of **Famotidine-13C,d3**, a crucial internal standard for the quantitative analysis of the H2 receptor antagonist, famotidine. This document outlines the theoretical basis for its mass shift, summarizes available data on its isotopic purity, and presents a comprehensive experimental protocol for its characterization.

Core Concepts: Mass Shift and Isotopic Purity

Mass Shift: The mass shift in an isotopically labeled compound is the difference in mass between the labeled and unlabeled molecule. For **Famotidine-13C,d3**, this shift is a result of the incorporation of one Carbon-13 (^{13}C) atom and three deuterium (^2H or D) atoms in place of their naturally abundant counterparts, Carbon-12 (^{12}C) and protium (^1H). This deliberate mass difference is fundamental for its use as an internal standard in mass spectrometry-based assays, allowing for clear differentiation between the analyte and the standard.

Isotopic Purity: Isotopic purity, or isotopic enrichment, quantifies the extent to which the intended isotopes have been incorporated into the molecule. It is a critical parameter as it directly impacts the accuracy of quantitative analyses. High isotopic purity minimizes interference from unlabeled or partially labeled species.

Quantitative Data Summary

The following table summarizes the key quantitative data for **Famotidine-13C,d3** based on its molecular formula and publicly available information from suppliers.

Parameter	Unlabeled Famotidine	Famotidine-13C,d3	Data Source / Method
Molecular Formula	C ₈ H ₁₅ N ₇ O ₂ S ₃	C ₇ ¹³ CH ₁₂ D ₃ N ₇ O ₂ S ₃	Theoretical
Monoisotopic Mass	337.0500 u	341.0601 u	Theoretical Calculation
Average Molecular Weight	337.44 g/mol [1]	~341.45 g/mol [1][2][3]	Supplier Data
Theoretical Mass Shift	-	+4.0101 u	Calculation
Reported Isotopic Purity	N/A	>95% to ≥99% deuterated forms[2]	Supplier Specifications
Reported ¹³ C Enrichment	N/A	98% atom ¹³ C (for a similar compound)	Supplier Specifications

Experimental Protocol: Determination of Isotopic Purity by LC-MS

This section outlines a detailed methodology for the determination of the isotopic purity of **Famotidine-13C,d3** using Liquid Chromatography-Mass Spectrometry (LC-MS). This protocol is adapted from established methods for the analysis of famotidine and general procedures for isotopic purity assessment.[4][5][6]

3.1. Materials and Reagents

- **Famotidine-13C,d3** reference standard
- Unlabeled Famotidine reference standard
- HPLC-grade methanol
- HPLC-grade acetonitrile

- Ammonium acetate
- Formic acid
- Ultrapure water

3.2. Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer like TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

3.3. Sample Preparation

- Prepare a stock solution of **Famotidine-¹³C,^{d3}** in methanol at a concentration of 1 mg/mL.
- Prepare a stock solution of unlabeled Famotidine in methanol at a concentration of 1 mg/mL.
- Prepare a series of working solutions by diluting the stock solutions with an appropriate mobile phase to concentrations suitable for LC-MS analysis (e.g., 1 µg/mL).

3.4. LC-MS Parameters

- HPLC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 5 µm) is suitable.
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient Elution: A gradient from 5% to 95% Mobile Phase B over several minutes can be employed to ensure good peak shape and separation from any impurities.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- Ionization Mode: Electrospray Ionization (ESI), Positive

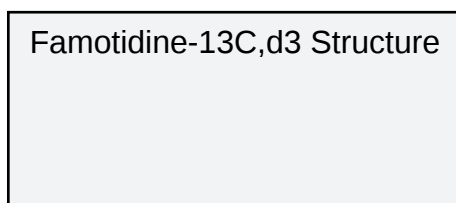
- MS Detection: Full scan mode to observe the full isotopic distribution. For quantitative assessment, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used.

3.5. Data Analysis

- Inject the unlabeled Famotidine standard to determine its retention time and natural isotopic distribution.
- Inject the **Famotidine-13C,d3** standard.
- Acquire the full scan mass spectrum of the **Famotidine-13C,d3** peak.
- Identify the ion corresponding to the fully labeled species (M+H)⁺ at approximately m/z 342.
- Identify the peaks corresponding to partially labeled or unlabeled species (e.g., m/z 338, 339, 340, 341).
- Calculate the isotopic purity by determining the relative abundance of the fully labeled ion compared to the sum of all related isotopic peaks. Corrections for the natural isotopic abundance of other elements (S, N, O) should be applied for high accuracy.

Visual Representations

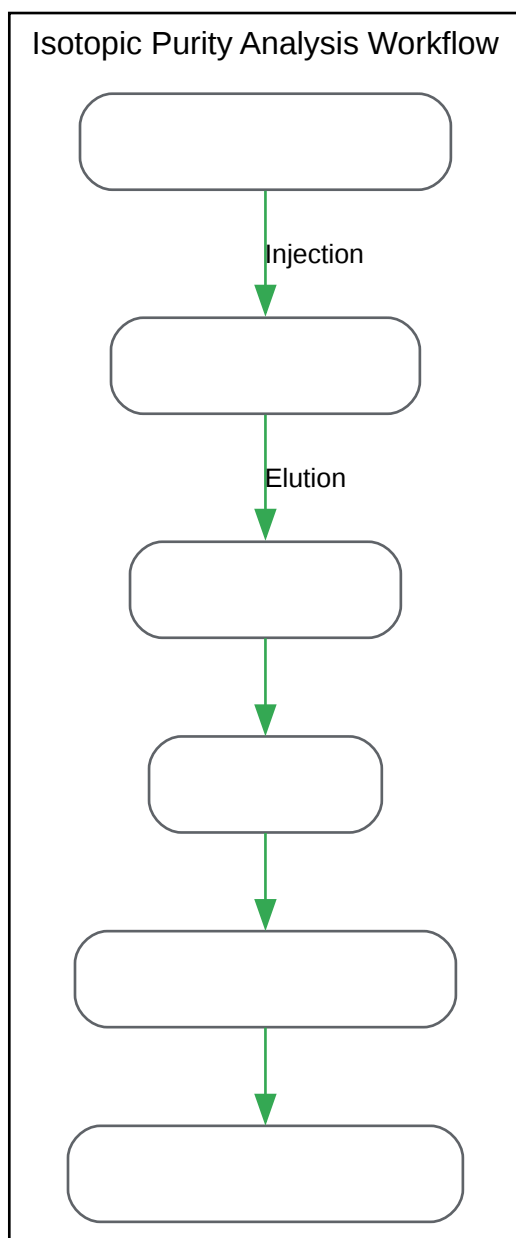
Diagram 1: Chemical Structure of **Famotidine-13C,d3**



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Caption: Chemical structure of Famotidine with labeled positions.

Diagram 2: Experimental Workflow for Isotopic Purity Determination



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